molecular formula C33H38P2 B060575 Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane CAS No. 167109-95-7

Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane

Cat. No. B060575
M. Wt: 496.6 g/mol
InChI Key: PPYKRIVFPTWIJA-UHFFFAOYSA-N
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Description

“Bis(3,5-dimethylphenyl)phosphine” is a chemical compound with the empirical formula C16H19P . It is used as a reactant in the preparation of Iron (II) chiral diimine diphosphine complexes as catalysts for the asymmetric transfer hydrogenation of ketones .


Synthesis Analysis

While specific synthesis methods for “Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane” were not found, “Bis(3,5-dimethylphenyl)phosphine” can be used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular weight of “Bis(3,5-dimethylphenyl)phosphine” is 242.30 . The SMILES string representation is Cc1cc (C)cc (Pc2cc (C)cc (C)c2)c1 .


Chemical Reactions Analysis

“Bis(3,5-dimethylphenyl)phosphine” is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

“Bis(3,5-dimethylphenyl)phosphine” is a liquid at room temperature. It has a density of 1.017 g/mL at 25 °C and a refractive index (n20/D) of 1.599 .

Safety And Hazards

“Bis(3,5-dimethylphenyl)phosphine” is classified as acutely toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, “Bis(3,5-dimethylphenyl)phosphine” and similar compounds continue to be of interest in the field of chemistry due to their potential applications in various chemical reactions .

properties

IUPAC Name

bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38P2/c1-22-9-23(2)14-30(13-22)34(31-15-24(3)10-25(4)16-31)21-35(32-17-26(5)11-27(6)18-32)33-19-28(7)12-29(8)20-33/h9-20H,21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYKRIVFPTWIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400566
Record name BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane

CAS RN

167109-95-7
Record name BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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